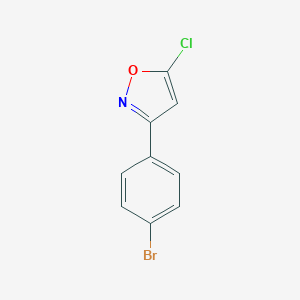

3-(4-Bromophenyl)-5-chloroisoxazole

Description

Structure

3D Structure

Properties

CAS No. |

192432-78-3 |

|---|---|

Molecular Formula |

C9H5BrClNO |

Molecular Weight |

258.5 g/mol |

IUPAC Name |

3-(4-bromophenyl)-5-chloro-1,2-oxazole |

InChI |

InChI=1S/C9H5BrClNO/c10-7-3-1-6(2-4-7)8-5-9(11)13-12-8/h1-5H |

InChI Key |

PFWSLFIOHIDIAK-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C2=NOC(=C2)Cl)Br |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=C2)Cl)Br |

Synonyms |

3-(4-BROMOPHENYL)-5-CHLOROISOXAZOLE |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 3 4 Bromophenyl 5 Chloroisoxazole

Transformations at the 5-Chloro Position

The chlorine atom at the 5-position of the isoxazole (B147169) ring is a key handle for introducing structural diversity. Its reactivity is primarily exploited through nucleophilic substitution and rearrangement reactions.

Nucleophilic Substitution Reactions and Derivative Formation

The electron-withdrawing nature of the isoxazole ring facilitates the displacement of the 5-chloro substituent by various nucleophiles. This allows for the synthesis of a wide range of 5-substituted isoxazole derivatives. For instance, reaction with amines, alcohols, and thiols can yield 5-amino, 5-alkoxy, and 5-thioalkoxy isoxazoles, respectively. These reactions are foundational for creating libraries of compounds for biological screening and materials development.

Rearrangements Leading to 2H-Azirine-2-carbonyl Chlorides

A significant transformation of 5-chloroisoxazoles, including 3-(4-bromophenyl)-5-chloroisoxazole, is their rearrangement to 2H-azirine-2-carbonyl chlorides. This isomerization can be catalyzed by Lewis acids, such as iron(II) chloride. mdpi.com The resulting azirine-2-carbonyl chlorides are highly reactive intermediates. mdpi.com

Further Derivatization into Carboxamides, Esters, and Thioesters

The reactive 2H-azirine-2-carbonyl chloride intermediates, derived from this compound, are readily acylated by various nucleophiles to produce a range of stable derivatives. mdpi.com

Carboxamides: Reaction with primary and secondary amines leads to the formation of 2H-azirine-2-carboxamides. For example, treatment of 3-(4-bromophenyl)-2H-azirine-2-carbonyl chloride with tert-butylamine (B42293) yields 3-(4-bromophenyl)-N-(tert-butyl)-2H-azirine-2-carboxamide. mdpi.com The synthesis of various diarylisoxazole-3-carboxamides has also been explored, demonstrating the versatility of this synthetic route. nih.gov

Esters: The introduction of alcohols as nucleophiles results in the corresponding 2H-azirine-2-carboxylates (esters).

Thioesters: Similarly, thiols react with the azirine-2-carbonyl chloride to form 2H-azirine-2-carbothioates (thioesters). The synthesis of thioesters is a significant transformation in organic chemistry, with various methods available for the acylation of thiols. organic-chemistry.orgresearchgate.net

These derivatization reactions significantly expand the chemical space accessible from this compound, providing a platform for developing compounds with tailored properties. mdpi.com

Reactions Involving the 4-Bromophenyl Moiety

The bromine atom on the phenyl ring provides a second major site for chemical modification, primarily through transition metal-catalyzed cross-coupling reactions.

Cross-Coupling Methodologies (e.g., Sonogashira, Suzuki)

The 4-bromophenyl group is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds.

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. organic-chemistry.org This methodology allows for the introduction of various alkynyl groups at the 4-position of the phenyl ring, leading to the synthesis of 3-(4-alkynylphenyl)-5-chloroisoxazoles. rsc.orgnih.govresearchgate.net The reaction conditions can be mild, with some procedures even being performed at room temperature in water. pitt.edu

Suzuki Coupling: The Suzuki-Miyaura coupling reaction pairs the aryl bromide with an organoboron compound, typically a boronic acid or a boronic ester, using a palladium catalyst and a base. libretexts.orgyoutube.com This reaction is highly versatile for creating biaryl structures. For instance, coupling this compound with various arylboronic acids would yield 3-([1,1'-biphenyl]-4-yl)-5-chloroisoxazole derivatives. mdpi.comnih.govresearchgate.net The reaction proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.org

Table 1: Examples of Cross-Coupling Reactions

| Coupling Reaction | Reactant 1 | Reactant 2 | Catalyst System | Product Type |

|---|---|---|---|---|

| Sonogashira | This compound | Terminal Alkyne | Pd catalyst, Cu(I) cocatalyst, Base | 3-(4-Alkynylphenyl)-5-chloroisoxazole |

| Suzuki | this compound | Arylboronic Acid | Pd catalyst, Base | 3-([1,1'-Biphenyl]-4-yl)-5-chloroisoxazole |

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

While the 4-bromophenyl ring is somewhat deactivated by the bromine atom and the isoxazole group, it can still undergo electrophilic aromatic substitution reactions under appropriate conditions. masterorganicchemistry.com Reactions such as nitration, sulfonation, and Friedel-Crafts acylation would be expected to occur primarily at the positions ortho to the bromine atom, directed by the ortho-, para-directing effect of the halogen, although steric hindrance from the isoxazole ring might influence the regioselectivity. The use of a Lewis acid catalyst is often necessary to activate the electrophile for these reactions. masterorganicchemistry.com

Isoxazole Heterocycle Ring System Reactivity

The isoxazole ring in this compound can undergo several types of reactions, primarily involving the cleavage of the heterocyclic ring. These reactions are often initiated by the inherent strain of the five-membered ring and the weak N-O bond.

One of the key transformation pathways for 5-chloroisoxazoles is their isomerization into 2H-azirine-2-carbonyl chlorides. This reaction represents a significant ring-opening and rearrangement process. Studies on various 3-aryl-5-chloroisoxazoles have demonstrated that this transformation can be efficiently catalyzed by iron(II) chloride. mdpi.comnih.gov The proposed mechanism involves the coordination of the iron catalyst to the isoxazole, facilitating the cleavage of the N-O bond and subsequent rearrangement to the more strained but synthetically useful 2H-azirine ring system.

The resulting 2H-azirine-2-carbonyl chloride is a highly reactive intermediate that can be trapped by various nucleophiles to afford a diverse array of products, including amides, esters, and thioesters. mdpi.comnih.gov For instance, the reaction of the in-situ generated 2H-azirine-2-carbonyl chloride with amines, alcohols, or thiols provides the corresponding 2H-azirine-2-carboxamides, 2H-azirine-2-carboxylates, and 2H-azirine-2-carbothioates, respectively. mdpi.com

While specific studies on this compound are not extensively detailed, the general reactivity of 3-aryl-5-chloroisoxazoles provides a strong precedent for its expected behavior. The reaction is typically carried out at room temperature, highlighting the mild conditions required for this transformation. mdpi.comnih.gov

Table 1: FeCl₂-Catalyzed Isomerization of 3-Aryl-5-chloroisoxazoles to 2H-Azirine-2-carbonyl Chlorides and Subsequent Derivatization

| 3-Aryl-5-chloroisoxazole (Starting Material) | Nucleophile | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 3-Phenyl-5-chloroisoxazole | Morpholine | (3-Phenyl-2H-azirin-2-yl)(morpholino)methanone | 90 | mdpi.com |

| 3-(4-Methoxyphenyl)-5-chloroisoxazole | tert-Butylamine | N-(tert-Butyl)-3-(4-methoxyphenyl)-2H-azirine-2-carboxamide | 80 | nih.gov |

| 3-Phenyl-5-chloroisoxazole | Phenol | Phenyl 3-phenyl-2H-azirine-2-carboxylate | 77 | mdpi.com |

| 3-Phenyl-5-chloroisoxazole | Thiophenol | S-Phenyl 3-phenyl-2H-azirine-2-carbothioate | 81 | mdpi.com |

Another potential ring-opening reaction for isoxazoles involves treatment with an electrophilic fluorinating agent like Selectfluor®, which can lead to tertiary fluorinated carbonyl compounds. researchgate.net This reaction, however, has been shown to be dependent on the substitution pattern of the isoxazole ring, particularly requiring a substituent at the C4 position for the ring-opening to occur. researchgate.net

The transformation of this compound can be extended to the synthesis of fused heterocyclic systems. This often proceeds through the initial ring-opening to a reactive intermediate, which then undergoes a subsequent cyclization reaction.

A plausible pathway for forming fused heterocycles from this compound involves the initial iron-catalyzed isomerization to 3-(4-bromophenyl)-2H-azirine-2-carbonyl chloride, as discussed in the previous section. This highly reactive azirine intermediate can then participate in cycloaddition or annulation reactions to construct a new fused ring.

For example, it has been demonstrated that 2H-azirines can react with thioamides in the presence of a Brønsted acid to furnish 2,4,5-trisubstituted thiazoles. rsc.org This reaction proceeds through a ring-opening of the 2H-azirine followed by annulation with the thioamide. Applying this methodology to the derivative of this compound would provide a route to substituted thiazoles fused with the remnants of the original isoxazole structure.

The proposed two-step sequence would involve:

Isomerization: FeCl₂-catalyzed isomerization of this compound to 3-(4-bromophenyl)-2H-azirine-2-carbonyl chloride.

Annulation: Reaction of the in-situ generated azirine with a suitable thioamide to yield a fused thiazole (B1198619) derivative.

While direct experimental evidence for this specific sequence starting from this compound is not available in the reviewed literature, the established reactivity of the individual steps provides a strong foundation for this synthetic strategy.

Table 2: Proposed Reaction Pathway for the Formation of a Fused Thiazole System

| Step | Reactants | Intermediate/Product | Reaction Type | Reference for Analogy |

|---|---|---|---|---|

| 1 | This compound, FeCl₂ | 3-(4-Bromophenyl)-2H-azirine-2-carbonyl chloride | Isomerization/Ring-Opening | mdpi.comnih.gov |

| 2 | 3-(4-Bromophenyl)-2H-azirine-2-carbonyl chloride, Thioamide, Brønsted acid | Substituted Thiazole | Annulation/Cyclization | rsc.org |

Spectroscopic Characterization Techniques for Structural Elucidation of 3 4 Bromophenyl 5 Chloroisoxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a powerful, non-destructive technique for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals, the precise electronic environment and connectivity of atoms can be determined.

The ¹H NMR spectrum of 3-(4-bromophenyl)-5-chloroisoxazole provides critical information about the disposition of protons within the molecule. The aromatic protons on the bromophenyl ring typically appear as a set of doublets due to ortho and meta coupling. The protons closer to the electron-withdrawing bromine atom and the isoxazole (B147169) ring are expected to be deshielded and resonate at a lower field. The isoxazole ring itself possesses a single proton, which would present as a singlet, with its chemical shift influenced by the adjacent chloro and bromo-substituted phenyl groups.

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic (ortho to Br) | 7.60-7.80 | Doublet |

| Aromatic (meta to Br) | 7.70-7.90 | Doublet |

| Isoxazole H-4 | 6.50-7.00 | Singlet |

Note: The exact chemical shifts can vary based on the solvent and the specific spectrometer frequency used.

Complementing the proton data, ¹³C NMR spectroscopy maps the carbon skeleton of the molecule. The spectrum for this compound will exhibit distinct signals for each unique carbon atom. The carbons of the isoxazole ring, particularly the carbon bearing the chlorine atom (C-5) and the carbon attached to the aryl group (C-3), will have characteristic chemical shifts. The quaternary carbon attached to the bromine atom in the phenyl ring will also be identifiable.

| Carbon | Expected Chemical Shift (ppm) |

| C=N (Isoxazole C-3) | 160-165 |

| C-Cl (Isoxazole C-5) | 155-160 |

| C-H (Isoxazole C-4) | 100-105 |

| C-Br (Aromatic) | 125-130 |

| Aromatic CH | 128-135 |

| Quaternary Aromatic (C-ipso) | 125-130 |

Note: The exact chemical shifts are dependent on the experimental conditions.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

IR spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to specific vibrational modes of the chemical bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the C=N and C=C bonds within the isoxazole and phenyl rings, as well as the C-Cl and C-Br stretching vibrations.

| Functional Group/Bond | Expected Vibrational Frequency (cm⁻¹) |

| C=N Stretch (Isoxazole) | 1600-1650 |

| C=C Stretch (Aromatic) | 1450-1600 |

| C-O Stretch (Isoxazole) | 1000-1300 |

| C-Cl Stretch | 600-800 |

| C-Br Stretch | 500-600 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry provides the molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation patterns. For this compound, the mass spectrum would show a molecular ion peak [M]⁺ corresponding to its molecular weight. Due to the presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl), the molecular ion peak will appear as a characteristic cluster of peaks, which is a definitive indicator of the presence of these halogens. Common fragmentation pathways would likely involve the loss of the chlorine atom, the bromine atom, or cleavage of the isoxazole ring.

| Ion | Description |

| [M]⁺ | Molecular ion |

| [M+2]⁺ | Isotopic peak due to ⁸¹Br and ³⁷Cl |

| [M-Cl]⁺ | Fragment from loss of chlorine |

| [M-Br]⁺ | Fragment from loss of bromine |

| [C₉H₅NBrO]⁺ | Fragment from loss of chlorine |

X-ray Crystallography for Three-Dimensional Solid-State Structural Determination

Computational and Theoretical Investigations of 3 4 Bromophenyl 5 Chloroisoxazole

Quantum Chemical Calculations

Quantum chemical calculations are employed to elucidate the fundamental electronic and geometric properties of molecules. For 3-(4-Bromophenyl)-5-chloroisoxazole, these calculations provide a detailed picture of its molecular characteristics.

Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and geometry of molecules. DFT studies have been instrumental in understanding the properties of various heterocyclic compounds, including those with isoxazole (B147169) and pyrazoline cores. researchgate.netnih.gov These studies involve optimizing the molecular geometry to find the most stable conformation and calculating various electronic properties.

For molecules similar in structure to this compound, DFT calculations have been used to determine bond lengths, bond angles, and dihedral angles, which often show good correlation with experimental data from X-ray crystallography. nih.gov The electronic structure, including the distribution of electrons and the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), can also be determined. This information is crucial for predicting a molecule's reactivity and stability.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the electrostatic potential on the surface of a molecule. researchgate.net It helps in identifying the regions of a molecule that are rich or deficient in electrons, which is crucial for understanding intermolecular interactions. researchgate.netnih.gov The MEP map is typically colored, with red indicating regions of negative potential (electron-rich, prone to electrophilic attack) and blue indicating regions of positive potential (electron-poor, prone to nucleophilic attack).

For isoxazole derivatives, MEP maps can highlight the electronegative oxygen and nitrogen atoms of the isoxazole ring as regions of negative potential. researchgate.net The MEP analysis for related compounds has been used to understand their binding with biological targets and to explain their structure-activity relationships. nih.gov

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with other molecules, such as biological macromolecules.

Conformational Analysis and Energy Minimization

Conformational analysis involves identifying the stable three-dimensional arrangements (conformations) of a molecule and their relative energies. This is particularly important for flexible molecules that can adopt multiple shapes. Energy minimization is a computational process used to find the conformation with the lowest potential energy, which is often the most stable and populated conformation. For related heterocyclic compounds, conformational analysis helps in understanding how the molecule might fit into a biological receptor.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.gov This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. nih.govnih.gov

For compounds structurally related to this compound, molecular docking studies have been performed to investigate their binding affinity and interactions with various biological targets, such as enzymes and receptors. acu.edu.inbiotech-asia.org These simulations can identify key interactions, like hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site. mdpi.comnih.gov The results of docking studies are often expressed as a docking score, which estimates the binding affinity, with lower scores generally indicating a more favorable interaction. mdpi.com

Prediction of Chemical Reactivity and Selectivity

Computational methods can also be used to predict the chemical reactivity and selectivity of a molecule. By analyzing the electronic properties and the molecular orbitals, it is possible to identify the most likely sites for chemical reactions to occur. For instance, the regions of highest HOMO density are often susceptible to electrophilic attack, while regions of lowest LUMO density are prone to nucleophilic attack. This information is valuable for designing new synthetic routes and for understanding the chemical behavior of the compound in different environments. The reactivity of related isoxazole derivatives has been explored in the context of developing new synthetic methodologies. researchgate.netresearchgate.net

Analysis of Frontier Molecular Orbitals (FMO) and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. cureffi.orgyoutube.com The energies of these orbitals and the distribution of their electron density are critical in predicting how a molecule will interact with other reagents. youtube.com

HOMO (Highest Occupied Molecular Orbital): This orbital can be considered the "electron-donating" orbital. A molecule with a high-energy HOMO is more willing to donate electrons, making it a better nucleophile. The electron density map of the HOMO indicates the regions of the molecule that are most likely to be involved in a nucleophilic attack.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital is the "electron-accepting" orbital. A molecule with a low-energy LUMO is a better electron acceptor, or electrophile. The LUMO's electron density map highlights the sites most susceptible to nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more polarizable and reactive.

For this compound, a Density Functional Theory (DFT) calculation would typically be employed to determine these properties. Based on analyses of similar structures, such as 3-(4-bromophenyl)-substituted pyrazolines and other isoxazole derivatives, it is expected that the HOMO would be distributed across the π-system of the bromophenyl ring and the isoxazole ring. researchgate.net The LUMO is also anticipated to be located over this conjugated system. The presence of electronegative bromine and chlorine atoms would influence the energy levels of these orbitals.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors provide a more nuanced understanding than simply observing the FMOs.

| Reactivity Descriptor | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the molecule's ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance to change in electron distribution. It is related to the HOMO-LUMO gap. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates a higher propensity for chemical reactions. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A global index that measures the propensity of a species to accept electrons. |

These descriptors, derived from the FMO energies, would provide a comprehensive profile of the chemical reactivity of this compound, allowing for predictions of its behavior in various chemical environments.

Computational Mechanistic Studies of Reaction Pathways

Computational chemistry provides powerful tools to elucidate the step-by-step mechanisms of chemical reactions. For a molecule like this compound, theoretical studies can map out the potential energy surface for its reactions, identifying transition states, intermediates, and the associated activation energies. This is often accomplished using DFT methods, which offer a good balance between computational cost and accuracy. rsc.orgmdpi.com

A key area of investigation for isoxazoles is their participation in cycloaddition reactions and their stability under various conditions, such as thermal or photochemical stimuli. For instance, studies on the thermal decomposition of related heterocyclic systems like pyrazolines have revealed complex mechanisms that can be elucidated through computational modeling. mdpi.com

A hypothetical computational study on a reaction involving this compound, such as a nucleophilic substitution at the C5 position (displacing the chlorine atom), would involve the following steps:

Geometry Optimization: The structures of the reactant (this compound), the nucleophile, the transition state, any intermediates, and the final product are fully optimized to find their lowest energy conformations.

Transition State Search: Sophisticated algorithms are used to locate the transition state structure connecting the reactants and products. A key feature of a transition state is that it has exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

Energy Profile Calculation: The energies of all optimized structures (reactants, transition state, products) are calculated to construct a reaction energy profile. This profile shows the activation energy (the energy difference between the reactants and the transition state), which is critical for determining the reaction rate.

Intrinsic Reaction Coordinate (IRC) Analysis: An IRC calculation can be performed to confirm that the identified transition state correctly connects the desired reactants and products on the potential energy surface.

These computational mechanistic studies are invaluable for understanding why a reaction proceeds through a particular pathway, explaining observed product distributions, and predicting the feasibility of new, untested reactions. While specific mechanistic studies for this compound are not readily found, the methodologies described are standard practice and would be the approach taken to investigate its chemical transformations. researchgate.net

Biological Activities and Mechanistic Studies of 3 4 Bromophenyl 5 Chloroisoxazole Analogues

Antimicrobial Activity Investigations (In Vitro and In Silico)

Analogues of 3-(4-Bromophenyl)-5-chloroisoxazole have been investigated for their ability to combat microbial infections, demonstrating varying degrees of antibacterial and antifungal efficacy. These studies often involve both laboratory (in vitro) experiments to determine the direct effect on microorganisms and computational (in silico) methods to predict their mechanism of action at a molecular level.

Antibacterial Potency and Spectrum

The antibacterial potential of isoxazole (B147169) derivatives has been a subject of considerable research. While specific data for this compound is limited, studies on structurally related compounds provide valuable insights. For instance, a series of novel sulfonamide hybrids incorporating a coumarin (B35378) and an isoxazole group have been synthesized and evaluated for their antibacterial activity. Although most of these compounds showed limited activity, they highlight the ongoing exploration of isoxazole-containing molecules as potential antibacterial agents.

In a study focused on 4-(4-bromophenyl)-thiazol-2-amine derivatives, which share the bromophenyl moiety, promising antibacterial activity was observed. One particular derivative, compound p2 , exhibited significant potential against both Staphylococcus aureus and Escherichia coli with a Minimum Inhibitory Concentration (MIC) of 16.1 µM. scilit.com Another compound, p4 , was potent against Bacillus subtilis with a MIC of 28.8 µM. scilit.com These findings suggest that the 4-bromophenyl group can be a key pharmacophore in designing new antibacterial agents.

Furthermore, research on new triazole-isoxazole hybrids has shown selective antibacterial efficacy. One hybrid compound, 7b , demonstrated remarkable activity against the Gram-negative bacterium Escherichia coli, with an inhibition zone of 36.4 ± 1.07 mm and a MIC of 15 mg/mL. mdpi.com It also inhibited Pseudomonas aeruginosa with a MIC of 30 mg/mL. mdpi.com This underscores the potential of combining isoxazole with other heterocyclic rings to enhance antibacterial potency and spectrum.

Table 1: In Vitro Antibacterial Activity of Selected Bromophenyl and Isoxazole Analogues

| Compound | Bacterial Strain | MIC (µM) | Source |

|---|---|---|---|

| p2 | Staphylococcus aureus | 16.1 | scilit.com |

| p2 | Escherichia coli | 16.1 | scilit.com |

| p4 | Bacillus subtilis | 28.8 | scilit.com |

| 7b | Escherichia coli | 15 mg/mL | mdpi.com |

| 7b | Pseudomonas aeruginosa | 30 mg/mL | mdpi.com |

Antifungal Efficacy and Proposed Mechanisms of Action

The antifungal properties of isoxazole derivatives are well-documented. nih.gov Studies on analogues of this compound reveal their potential to inhibit the growth of various pathogenic fungi. The mechanisms underlying this activity are multifaceted, often involving the disruption of essential fungal cellular processes.

A study on 3-(1-methoxy naphthalen-2-yl)-5-phenylisoxazole demonstrated significant growth inhibition of Fusarium oxysporum, reaching 100% inhibition at a concentration of 500 µg/mL. semanticscholar.org Another investigation into N'-(3-bromophenyl)-2-{[5-(4-methylpyridine-3-yl)-1,3,4-oxadiazol-2-yl] sulfanyl} acetohydrazides, which contain a 3-bromophenyl group, revealed broad-spectrum antimicrobial activity with MIC values ranging from 8-16 µg/mL against certain strains. nih.govmdpi.com

The proposed mechanisms for the antifungal action of isoxazole and related heterocyclic compounds often point towards the inhibition of ergosterol (B1671047) synthesis. Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability and ultimately cell death. Molecular docking studies on some 5-(1,3-diphenyl-1H-pyrazol-4-yl)-4-tosyl-4,5-dihydrooxazoles have shown a good affinity for the active site of CYP51 enzymes in Candida species, which are crucial for ergosterol biosynthesis. nih.gov This suggests that these compounds, like the widely used azole antifungals, may act by inhibiting this key enzyme.

Furthermore, some isoxazole derivatives have been shown to be effective against fungal biofilms, which are notoriously difficult to treat. Two compounds, PUB14 and PUB17 , displayed selective antifungal activity against Candida albicans without harming beneficial microbiota like Lactobacillus sp. nih.gov This selectivity is a highly desirable trait for new antifungal agents.

Table 2: In Vitro Antifungal Activity of Selected Bromophenyl and Isoxazole Analogues

| Compound/Derivative Series | Fungal Strain | Activity/MIC | Source |

|---|---|---|---|

| 3-(1-methoxy naphthalen-2-yl)-5-phenylisoxazole | Fusarium oxysporum | 100% inhibition at 500 µg/mL | semanticscholar.org |

| N'-(3-bromophenyl)acetohydrazide derivatives | Fungal strains | MIC: 8-16 µg/mL | nih.govmdpi.com |

| 5-(1,3-diaryl-1H-pyrazol-4-yl)-dihydrooxazoles | Candida species | Lower MICs than fluconazole | nih.gov |

| 4-(4-bromophenyl)-thiazol-2-amine derivative p6 | Candida albicans | MIC: 15.3 µM | scilit.com |

| 4-(4-bromophenyl)-thiazol-2-amine derivative p3 | Aspergillus niger | MIC: 16.2 µM | scilit.com |

Anticancer Activity Research (In Vitro and In Silico)

The quest for novel and more effective anticancer agents has led to the exploration of a vast number of chemical scaffolds, with isoxazole derivatives showing significant promise. Analogues of this compound have been the subject of numerous studies to assess their potential to kill cancer cells and to understand the underlying molecular mechanisms.

Cytotoxicity Assessments

In vitro cytotoxicity assays are fundamental in anticancer drug discovery, providing a measure of a compound's ability to kill cancer cells. Numerous studies have reported the cytotoxic effects of isoxazole and bromophenyl-containing derivatives against a variety of human cancer cell lines.

For instance, a series of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs were evaluated for their anticancer activity against 58 cancer cell lines. semanticscholar.org Compound 4e was particularly effective against the CNS cancer cell line SNB-75, showing a percent growth inhibition (PGI) of 41.25%. semanticscholar.org Another compound in the series, 4i , demonstrated broad-spectrum activity, with significant PGI against cell lines such as SNB-75 (38.94%), UO-31 (30.14%), and CCRF-CEM (26.92%). semanticscholar.org

In a different study, 5-phenyl-4,5-dihydro-1,3,4-thiadiazole analogues were synthesized and tested against four human cancer cell lines. researchgate.net The 4-hydroxy analogue (2h ) was most active against the skin cancer cell line SK-MEL-2 with an IC50 value of 4.27 µg/ml. researchgate.net Other derivatives also showed potent activity, such as compound 2j against the ovarian cancer cell line SK-OV-3 (IC50 = 7.35 µg/ml) and compound 2b against the lung cancer cell line A549 (IC50 = 9.40 µg/ml). researchgate.net

Table 3: Cytotoxicity of Selected Bromophenyl and Isoxazole Analogues Against Human Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 Value (µM or µg/mL) | Source |

|---|---|---|---|

| 4e (5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analog) | SNB-75 (CNS Cancer) | 41.25% PGI | semanticscholar.org |

| 4i (5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analog) | SNB-75 (CNS Cancer) | 38.94% PGI | semanticscholar.org |

| 4i (5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analog) | UO-31 (Renal Cancer) | 30.14% PGI | semanticscholar.org |

| 2h (5-phenyl-4,5-dihydro-1,3,4-thiadiazole analog) | SK-MEL-2 (Skin Cancer) | 4.27 µg/mL | researchgate.net |

| 2j (5-phenyl-4,5-dihydro-1,3,4-thiadiazole analog) | SK-OV-3 (Ovarian Cancer) | 7.35 µg/mL | researchgate.net |

| 2b (5-phenyl-4,5-dihydro-1,3,4-thiadiazole analog) | A549 (Lung Cancer) | 9.40 µg/mL | researchgate.net |

| trans-16b (isoxazolidine derivative) | PC-3 (Prostate Cancer) | 9.84 ± 3.69 µM | nih.gov |

Enzyme Inhibition Studies (e.g., CYP450 enzymes)

Cytochrome P450 (CYP) enzymes are a family of proteins involved in the metabolism of a wide range of substances, including drugs. researchgate.net Inhibition of these enzymes can lead to drug-drug interactions, altering the efficacy and toxicity of co-administered medications. Therefore, assessing the inhibitory potential of new drug candidates against CYP isoforms is a critical step in their development.

For context, studies on other heterocyclic antifungal agents, such as the imidazole (B134444) derivative dapaconazole, have shown significant inhibition of various CYP450 isoforms. Dapaconazole was found to be a strong inhibitor of CYP2C19 (IC50 = 0.05 µM) and CYP3A4 (IC50 = 0.008-0.03 µM), and a moderate inhibitor of CYP2D6 (IC50 = 0.87 µM) and CYP2C9 (IC50 = 0.22 µM). This highlights the potential for heterocyclic compounds to be potent CYP450 inhibitors.

Table 4: Predicted and Experimental Inhibition of CYP450 Isoforms by Related Compounds

| Compound/Derivative | CYP Isoform | Activity/Docking Score | Source |

|---|---|---|---|

| 4-OH isoxazole derivative | CYP1A2, CYP2C9, CYP2C8, CYP2C19, CYP2D6 | Significant binding affinity (in silico) | semanticscholar.org |

| 4-F isoxazole derivative | CYP1A2 | Good docking score (in silico) | semanticscholar.org |

| 3-NO2 isoxazole derivative | CYP1A2 | Good docking score (in silico) | semanticscholar.org |

| Dapaconazole (imidazole derivative) | CYP2C19 | IC50: 0.05 µM | |

| Dapaconazole (imidazole derivative) | CYP3A4 | IC50: 0.008-0.03 µM | |

| Dapaconazole (imidazole derivative) | CYP2D6 | IC50: 0.87 µM | |

| Dapaconazole (imidazole derivative) | CYP2C9 | IC50: 0.22 µM |

Antitubulin Inhibition Properties

Tubulin is a crucial protein that polymerizes to form microtubules, essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. Agents that interfere with tubulin polymerization are among the most effective anticancer drugs. Several studies have identified isoxazole derivatives as potent inhibitors of tubulin polymerization, suggesting a promising mechanism for their anticancer activity.

A series of pyrazole (B372694)/isoxazole linked arylcinnamide conjugates were synthesized and evaluated for their cytotoxic and antitubulin activities. Several of these compounds exhibited promising cytotoxicity against HeLa cells, with IC50 values in the low micromolar range. Importantly, detailed biological studies on the most active compounds revealed that they arrested the cell cycle in the G2/M phase and significantly inhibited tubulin polymerization.

In another study, a series ofoxazolo[5,4-e]isoindoles were identified as potent small molecules that bind to the colchicine (B1669291) site of tubulin. The two most promising candidates from this series displayed 88% and 80% inhibition of colchicine binding, confirming their interaction with tubulin. Molecular docking and X-ray crystallography studies further elucidated their binding mode within the colchicine pocket.

Research on 2-aryl groups with 4-bromophenyl substitution has also shown significant tubulin polymerization inhibition activity. These findings collectively indicate that the isoxazole scaffold, particularly when appropriately substituted, can serve as a promising template for the design of new antitubulin agents for cancer therapy.

Table 5: Tubulin Polymerization Inhibition by Selected Isoxazole Analogues

| Compound Series | Activity | IC50 for Tubulin Polymerization (µM) | Source |

|---|---|---|---|

| Pyrazole/isoxazole linked arylcinnamides | Significant inhibition | Not specified | |

| oxazolo[5,4-e]isoindoles | 80-88% inhibition of colchicine binding | Not specified | |

| 2-aryl group with 4-chlorophenyl substitution | Significant inhibition | Not specified |

Anti-inflammatory and Analgesic Properties

Analogues of this compound, particularly those belonging to the broader class of isoxazoles and related five-membered heterocyclic compounds, have been the subject of investigation for their potential therapeutic effects, including anti-inflammatory and analgesic activities. Research into various structurally related chemical series, such as 1,2,4-oxadiazoles and thiazolotriazoles, has demonstrated promising results in preclinical models of pain and inflammation. researchgate.netdocumentsdelivered.comnih.gov

A study focused on a series of novel 3-(4-acetamido-benzyl)-5-substituted-1,2,4-oxadiazoles identified several compounds with significant analgesic and anti-inflammatory properties. researchgate.netdocumentsdelivered.com When evaluated using the acetic acid-induced writhing test in mice, compounds 7i (5-(4-chlorophenyl)-3-(4-acetamidobenzyl)-1,2,4-oxadiazole) and 7m (5-(3,4,5-trimethoxyphenyl)-3-(4-acetamidobenzyl)-1,2,4-oxadiazole) exhibited superior analgesic activity compared to the standard drug, diclofenac (B195802) sodium. documentsdelivered.com In the carrageenan-induced paw edema model in mice, a test for anti-inflammatory efficacy, a number of the synthesized oxadiazoles (B1248032) showed activity greater than that of diclofenac sodium. researchgate.netdocumentsdelivered.com

Similarly, research into 2,4-dichloro-5-fluorophenyl containing thiazolotriazoles revealed compounds with excellent anti-inflammatory and analgesic activities. nih.gov Specifically, in this series, compounds designated as 8d, 8e, and 8h demonstrated noteworthy analgesic effects, while compounds 8c, 8d, and 8h showed excellent anti-inflammatory activity. nih.gov Other heterocyclic systems have also yielded promising results. Two series of 3-arylsulphonyl-5-arylamino-1,3,4-thiadiazol-2(3H)ones were found to possess good analgesic and fair anti-inflammatory properties, with compounds 2c, 2f, and 2h being the most active in the acetic acid writhing test. nih.gov

These findings collectively suggest that the heterocyclic core, whether an isoxazole, oxadiazole, or thiazole (B1198619), can serve as a valuable scaffold for the development of new anti-inflammatory and analgesic agents. The specific substitutions on the heterocyclic and appended aryl rings play a crucial role in modulating the biological activity.

| Compound Series | Key Findings | Model(s) Used | Reference Compound | Source(s) |

| 3-(4-acetamido-benzyl)-5-substituted-1,2,4-oxadiazoles | Compounds 7i and 7m showed superior analgesic activity. Several compounds had superior anti-inflammatory activity. | Acetic acid writhing (mice); Carrageenan-induced paw edema (mice) | Diclofenac Sodium | researchgate.net, documentsdelivered.com |

| 2,4-dichloro-5-fluorophenyl containing thiazolotriazoles | Compounds 8d, 8e, and 8h showed excellent analgesic activity. Compounds 8c, 8d, and 8h showed excellent anti-inflammatory activity. | Not specified in abstract | Not specified in abstract | nih.gov |

| 3-arylsulphonyl-5-arylamino-1,3,4-thiadiazol-2(3H)ones | Good analgesic and fair anti-inflammatory properties. Compounds 2c, 2f, and 2h were most active. | Acetic acid writhing test | Not specified in abstract | nih.gov |

Other Reported Biological Activities (e.g., Insecticidal Activity)

Beyond anti-inflammatory and analgesic potential, isoxazole analogues and related heterocycles have demonstrated a range of other biological activities, most notably insecticidal effects.

A significant body of research highlights the efficacy of isoxazole derivatives as insecticides. A series of 4,5-disubstituted 3-isoxazolols were synthesized and found to act as antagonists of insect GABA receptors. nih.govresearchgate.net One of the most potent compounds, 4-(3-biphenylyl)-5-carbamoyl-3-isoxazolol, exhibited moderate insecticidal activity against houseflies, with a median lethal dose (LD50) of 5.6 nmol/fly. nih.govresearchgate.net Further research into isoxazoline (B3343090) derivatives, which contain a related dihydroisoxazole (B8533529) ring, has led to the discovery of a novel class of acylthiourea-containing insecticides. mdpi.com One such compound (compound 32) showed a median lethal concentration (LC50) of 0.26 mg/L against the diamondback moth (Plutella xylostella), significantly more potent than the commercial insecticide ethiprole. mdpi.com

The insecticidal activity is not limited to the isoxazole scaffold. Novel anthranilic diamide (B1670390) insecticides incorporating an indane moiety also showed significant activity against the oriental armyworm (Mythimna separata). mdpi.com Likewise, a series of 1,3,4-thiadiazole (B1197879) 5-fluorouracil (B62378) acetamide (B32628) derivatives were synthesized and evaluated for insecticidal properties. nih.gov These compounds displayed both stomach and contact toxicity against Tetranychus cinnabarinus and Aphis craccivora, with one derivative showing activity superior to the commercial insecticide thiacloprid (B134840) against Aphis craccivora. nih.gov

In addition to insecticidal action, other biological activities have been reported. For instance, 5-(4'-methoxyphenyl)-oxazole, an analogue, was identified as an inhibitor of the hatching and growth of the nematode Caenorhabditis elegans. nih.gov Furthermore, certain pyrazole derivatives have been investigated for herbicidal activity, acting as synthetic auxin herbicides. mdpi.com

| Compound Class | Biological Activity | Target Organism(s) | Key Finding(s) | Source(s) |

| 4,5-disubstituted 3-isoxazolols | Insecticidal | Housefly (Musca domestica) | 4-(3-Biphenylyl)-5-carbamoyl-3-isoxazolol had an LD50 of 5.6 nmol/fly. nih.govresearchgate.net | nih.gov, researchgate.net |

| Acylthiourea-containing isoxazolines | Insecticidal | Diamondback moth (Plutella xylostella) | Compound 32 had an LC50 of 0.26 mg/L. mdpi.com | mdpi.com |

| Anthranilic diamides | Insecticidal | Oriental armyworm (Mythimna separata) | Compound 8i showed significant activity (LC50 = 1.0426 mg/L). mdpi.com | mdpi.com |

| 1,3,4-thiadiazole derivatives | Insecticidal, Acaricidal | Aphis craccivora, Tetranychus cinnabarinus | One compound was more potent than thiacloprid against A. craccivora. nih.gov | nih.gov |

| 5-(4'-methoxyphenyl)-oxazole | Antinematodal | Caenorhabditis elegans | Inhibited hatching and growth. nih.gov | nih.gov |

| 6-pyrazolyl-2-picolinic acids | Herbicidal | Arabidopsis thaliana, Brassica napus | Some compounds showed greater root growth inhibition than florpyrauxifen. mdpi.com | mdpi.com |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Principles of SAR in Isoxazole (B147169) Derivatives

The biological activity of isoxazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. nih.gov The isoxazole scaffold itself, a five-membered heterocycle with adjacent nitrogen and oxygen atoms, serves as a versatile platform for chemical modification. nih.govbohrium.com

Studies on different isoxazole series have highlighted several key principles:

Aryl Substituents: The nature of the aryl group at the 3 or 5-position is often a major determinant of activity. Electron-withdrawing or electron-donating groups on this phenyl ring can fine-tune the electronic density of the entire molecule. nih.gov

Positional Isomerism: The specific position of a substituent on the isoxazole ring is critical. For example, a substituent at the 3-position can have a vastly different impact on biological activity compared to the same substituent at the 5-position, likely due to different steric and electronic requirements within the target's binding site.

Halogenation: The introduction of halogen atoms is a common strategy in medicinal chemistry to enhance biological activity. ijarmps.org Halogens can increase lipophilicity, which may improve membrane permeability, and can also participate in halogen bonding, a specific type of non-covalent interaction with biological targets.

For the specific compound 3-(4-Bromophenyl)-5-chloroisoxazole , the substituents at positions 3 and 5 are key to its biological effects.

The 4-Bromophenyl Group at Position 3: The placement of an aryl group at the 3-position of the isoxazole ring is crucial for certain biological activities. For example, in the case of glutathione (B108866) reductase (GR) and glutathione S-transferase (GST) inhibition, 3-substituted phenylisoxazoles have shown significant potency. Specifically, 3-(4-chlorophenyl)isoxazole (B1353776) was found to be a more potent inhibitor of GR than its 5-isomer, highlighting the importance of the 3-position for optimal interaction with the enzyme's active site. The 4-bromophenyl group itself contributes to the molecule's activity through several mechanisms. The bromine atom is an electron-withdrawing group that also increases the lipophilicity of the molecule. The phenyl ring can participate in π-π stacking interactions with aromatic amino acid residues in a protein's binding pocket, while the isoxazole ring can form hydrogen bonds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a mathematical framework to correlate the chemical structure of compounds with their biological activity. uwec.edu These models use physicochemical or molecular descriptors to predict the activity of new, untested compounds, thereby accelerating the drug discovery process. nih.govmdpi.com

The development of a predictive QSAR model is a systematic process that involves several key steps. For a series of isoxazole derivatives, this process typically includes:

Data Set Selection: A series of structurally related isoxazole compounds with experimentally determined biological activities is compiled. This set is usually divided into a training set for model development and a test set for external validation. nih.govresearchgate.net

Descriptor Calculation: A wide range of molecular descriptors quantifying various aspects of the molecular structure (e.g., electronic, steric, hydrophobic) are calculated for each compound. nih.gov

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that relates the descriptors to the biological activity. nih.govmdpi.com

Validation: The model's statistical significance and predictive power are rigorously assessed. A good QSAR model will show a strong correlation between the observed and predicted activities for the compounds in the training set and, crucially, will accurately predict the activities of the compounds in the external test set. nih.govresearchgate.net

For example, a QSAR study on a series of 3-(4'-methoxyphenyl)-5-substituted phenylisoxazoles with anti-inflammatory activity resulted in a model with a high correlation between the observed and predicted activity, indicating its reliability. nih.govresearchgate.net

QSAR studies on heterocyclic compounds like isoxazoles have identified several classes of descriptors that are consistently important for predicting biological activity. nih.govresearchgate.net

Lipophilicity: This property, often quantified by the partition coefficient (log P), describes a molecule's affinity for a nonpolar environment. It is crucial for drug transport across biological membranes.

Electronic Parameters: These descriptors, such as Hammett constants (σ) or dipole moment, describe the electronic properties of a molecule. They are important for electrostatic interactions between the drug and its target.

Steric Parameters: These descriptors, like molar refractivity (MR) or Taft's steric parameter (Es), quantify the size and shape of the molecule or its substituents. They are critical for ensuring a proper geometric fit into the binding site of a receptor or enzyme.

In 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA), the steric and electrostatic fields around the molecules are calculated and correlated with activity, providing a three-dimensional map of favorable and unfavorable interaction regions. nih.gov

Table 1: Key Physicochemical Descriptors in QSAR

| Descriptor Class | Example Descriptors | Property Represented | Importance in Drug Action |

|---|---|---|---|

| Lipophilic | log P, π | Hydrophobicity/Lipophilicity | Transport and distribution, hydrophobic interactions with target |

| Electronic | Hammett constant (σ), Dipole Moment | Electron-donating/withdrawing effects, charge distribution | Electrostatic interactions, hydrogen bonding, charge transfer |

| Steric | Molar Refractivity (MR), van der Waals volume | Molecular size and shape | Geometric fit to the binding site, steric hindrance |

This table is for illustrative purposes and includes general descriptors commonly used in QSAR studies.

QSAR models are powerful tools in drug design, offering significant predictive capabilities. mdpi.com A well-validated model can screen large virtual libraries of compounds to prioritize candidates for synthesis and testing, saving time and resources. rsc.org However, these methodologies also have inherent limitations.

Capabilities:

Prediction of Activity: They can provide reliable predictions of biological activity for compounds within the model's applicability domain. nih.gov

Mechanistic Insights: QSAR models can help elucidate the mechanism of action by identifying the key molecular properties that govern activity. rsc.org

Rational Design: They guide the rational design of new, more potent analogues by indicating which structural modifications are likely to be beneficial. nih.gov

Limitations:

Applicability Domain: A QSAR model is only reliable for predicting the activity of compounds that are structurally similar to those in the training set. Its predictive power decreases for compounds outside this "applicability domain."

Correlation vs. Causation: QSAR models establish a correlation, not necessarily a causal relationship, between descriptors and activity.

Data Quality: The quality and accuracy of the biological data used to build the model are critical. Inaccurate data will lead to a flawed and unreliable model.

Model Complexity: Overly complex models with too many parameters can lead to "overfitting," where the model performs well for the training set but has poor predictive power for new compounds.

Application of Ligand-Based and Structure-Based SAR/QSAR Approaches

Both ligand-based and structure-based QSAR methodologies have been instrumental in elucidating the structural requirements for the biological activity of isoxazole derivatives. These computational techniques model the relationship between the physicochemical properties of compounds and their activities. nih.gov

Structure-Based QSAR: Approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used when the three-dimensional structure of the biological target is known. For a series of isoxazole derivatives targeting the Farnesoid X Receptor (FXR), 3D-QSAR models were developed to understand the structural determinants of their agonistic activity. mdpi.comresearchgate.net These models demonstrated strong predictive power, as indicated by their statistical parameters. nih.govmdpi.comresearchgate.net

The contour maps generated from these models revealed critical insights. For instance, in the CoMFA model for FXR agonists, it was found that larger groups at certain positions (R1 group) could be detrimental to activity. mdpi.com Conversely, the presence of hydrophobicity at the R2 position and an electronegative group at the R3 position were identified as crucial for enhancing the agonistic activity of the compounds. mdpi.comresearchgate.net

Interactive Data Table: Statistical Parameters of 3D-QSAR Models for Isoxazole-based FXR Agonists

| Model | q² | r² | r²pred |

|---|---|---|---|

| CoMFA | 0.664 | 0.960 | 0.872 |

| CoMSIA | 0.706 | 0.969 | 0.866 |

This table summarizes the statistical validation parameters for Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) models developed for a series of isoxazole derivatives acting as FXR agonists. mdpi.comresearchgate.net

Ligand-Based QSAR: When the structure of the receptor is unknown, ligand-based methods are employed. These approaches use a set of molecules with known activities to build a predictive model. One such method is Hologram QSAR (HQSAR), which was used to study 3,4-dichlorophenyl isoxazole-substituted stilbene (B7821643) derivatives for their antifungal activity against Botrytis cinerea. acs.org This approach successfully developed a model with good predictive capability, providing insights into the activity profiles of these compounds. acs.org

Another ligand-based approach involves using molecular descriptors to build a QSAR model. For a series of isoxazole-piperazine derivatives with anticancer activity, QSAR studies identified the importance of specific molecular descriptors in describing their cytotoxicity against different cancer cell lines. researchgate.net For example, the first-order molecular connectivity index was crucial for activity against the MCF-7 cell line, while the second-order molecular connectivity index was important for activity against the Huh-7 cell line. researchgate.net These models help in understanding which structural properties are key to the desired biological effect.

Comparative Analysis of Related Isoxazole Analogs in SAR/QSAR Context

The isoxazole ring is a versatile scaffold, and its derivatives have been explored for a wide range of biological activities. Comparative analysis of various analogs reveals how substitutions on the phenyl ring and the isoxazole core dictate their therapeutic potential.

Anticancer Activity: SAR studies on numerous isoxazole derivatives highlight key features for cytotoxicity.

Phenyl Ring Substitution: The presence of electron-withdrawing groups on the phenyl ring attached to the isoxazole core often enhances activity. For instance, a fluorine or trifluoromethyl group at the para-position of the phenyl ring was found to promote cytotoxicity in a series of 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives. nih.gov Similarly, for isoxazoles evaluated for sPLA2 inhibitory activity, those with electron-withdrawing groups like -F or -CF3 on the phenyl ring showed excellent potency. nih.gov In another study, substitutions with methyl, methoxy, or chloride on the phenyl ring of isoxazole derivatives enhanced their activity against U87 glioblastoma cells. mdpi.com

Substituents on other parts of the molecule: In a series of isoxazole-piperazine analogs, all tested compounds showed potent to moderate cytotoxicity against hepatocellular carcinoma and breast cancer cells, with IC50 values ranging from 0.09 to 11.7 μM. researchgate.net

Antiviral Activity: QSAR analysis of [(biphenyloxy)propyl]isoxazoles against coxsackievirus B3 (CVB3) revealed specific structural requirements for high antiviral activity and selectivity. nih.gov

Favorable Fragments: The presence of a 5-trifluoromethyl- mdpi.comnih.govresearchgate.netoxadiazole or a 2,4-difluorophenyl fragment was found to be beneficial for activity. nih.gov

Unfavorable Fragments: Conversely, the introduction of 2,5-dimethylbenzene, naphthyl, or biphenyl (B1667301) substituents significantly decreased both antiviral activity and selectivity. nih.gov

Anti-inflammatory and Antiparasitic Activity:

For a series of 3-(4'-methoxyphenyl)-5-substituted phenylisoxazoles, QSAR models successfully correlated their structures with anti-inflammatory activity. nih.govresearchgate.net

In the context of antiparasitic activity against Trypanosoma cruzi, SAR studies of isoxazole-triazole bis-heterocyclic compounds showed a correlation between growth inhibitory potency and the presence of bulky hydrophobic groups on the terminal aromatic rings of the molecule. nih.gov The most active compound in this series, 3-(3,4-dimethoxyphenyl)-5-((4-(4-pentylphenyl)-1H-1,2,3-triazol-1-yl)methyl)isoxazole, showed potency similar to the standard drug benznidazole. nih.gov

Antifungal Activity:

For isoxazole-chalcone hybrids, SAR studies indicated that non-polar groups, such as halogens (like bromine or chlorine) and alkyl groups on the chalcone's benzene (B151609) ring, resulted in better antifungal activity. mdpi.com In contrast, the presence of a hydroxyl (-OH) group significantly reduced activity. mdpi.com

Interactive Data Table: Summary of SAR Findings for Various Isoxazole Analogs

| Biological Activity | Favorable Structural Features | Unfavorable Structural Features |

|---|---|---|

| Anticancer | Electron-withdrawing groups (-F, -CF3, -Cl) on the 3-phenyl ring. nih.govmdpi.com | - |

| Antiviral (CVB3) | 5-trifluoromethyl- mdpi.comnih.govresearchgate.netoxadiazole or 2,4-difluorophenyl fragments. nih.gov | Biphenyl, naphthyl, or 2,5-dimethylbenzene substituents. nih.gov |

| Antiparasitic (T. cruzi) | Bulky hydrophobic groups on terminal rings. nih.gov | - |

| Antifungal | Non-polar groups (halogens, alkyl) on the chalcone (B49325) ring of hybrids. mdpi.com | Hydroxyl (-OH) groups. mdpi.com |

This table summarizes key structure-activity relationship findings for different series of isoxazole analogs, highlighting substituents and fragments that positively or negatively impact their biological activities.

This comparative analysis underscores that while the isoxazole core is a privileged structure, the specific biological activity and potency are finely tuned by the nature and position of various substituents. The insights gained from these SAR and QSAR studies are invaluable for the rational design of new, more effective isoxazole-based therapeutic agents.

Medicinal Chemistry and Drug Design Applications of Isoxazole Scaffolds

The Role of Isoxazoles as Privileged Scaffolds in Modern Drug Discovery

The isoxazole (B147169) ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, a structure that imparts a unique set of physicochemical properties valuable in drug design. nih.govrsc.org This ring system is considered a "privileged scaffold" because its derivatives are known to bind to a wide range of biological targets with high affinity, leading to diverse pharmacological activities. rsc.org Isoxazoles are found in numerous approved drugs, demonstrating their clinical significance across various therapeutic areas, including antimicrobial, anti-inflammatory, anticancer, and antipsychotic agents. nih.gov

The utility of the isoxazole scaffold stems from several key features:

Versatile Interactions: The nitrogen and oxygen heteroatoms can act as hydrogen bond acceptors, while the aromatic ring can participate in π-π stacking and hydrophobic interactions. rsc.org This allows for multiple points of contact with biological receptors, contributing to binding affinity and specificity.

Metabolic Stability: The isoxazole ring is generally stable to metabolic degradation, which can improve a drug candidate's pharmacokinetic profile. rsc.org

Synthetic Accessibility: Advances in synthetic chemistry have made the creation of diverse isoxazole derivatives efficient, allowing for extensive exploration of structure-activity relationships (SAR). rsc.org The 1,3-dipolar cycloaddition is a common and effective method for synthesizing 3,5-disubstituted isoxazoles. researchgate.net

Incorporating the isoxazole core into molecules like 3-(4-Bromophenyl)-5-chloroisoxazole is a rational strategy to enhance pharmacological properties, improve pharmacokinetics, and increase therapeutic efficacy. nih.gov

Rational Drug Design Strategies for Isoxazole-Containing Molecules

Rational drug design for isoxazole-containing compounds like this compound involves systematic modifications to optimize potency, selectivity, and pharmacokinetic properties.

Lead optimization is a critical phase in drug discovery where an initial "hit" compound is refined to produce a clinical candidate. For a scaffold such as this compound, this process involves iterative cycles of design, synthesis, and testing (a Design-Make-Test-Analyze, or DMTA, paradigm). chemrxiv.org The goal is to enhance desired properties while minimizing undesirable ones, such as toxicity or poor metabolic stability. nih.gov

Compound prioritization strategies are essential to manage the large number of potential analogues. chemrxiv.org These strategies often rely on multi-objective optimization, considering factors like biological potency, selectivity against off-targets, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. synthical.com For isoxazole derivatives, structure-activity relationship (SAR) studies are fundamental. For example, in a series of 3,5-diarylisoxazoles developed as IL-8 receptor antagonists, modifications to the aryl rings at both the 3- and 5-positions significantly impacted binding affinity and functional activity. nih.gov Similarly, for a series of trisubstituted isoxazoles, modifications at the C-4 and C-5 positions were crucial for improving potency and specificity. dundee.ac.uk

The table below illustrates a hypothetical SAR study for a 3-phenyl-5-substituted isoxazole series, demonstrating how substituent changes can modulate activity.

| Compound ID | R1 (Position 3) | R2 (Position 5) | Biological Activity (IC₅₀, nM) |

| A-1 | 4-Bromophenyl | -Cl | 50 |

| A-2 | 4-Bromophenyl | -CH₃ | 120 |

| A-3 | 4-Bromophenyl | -CF₃ | 35 |

| A-4 | 4-Chlorophenyl | -Cl | 75 |

| A-5 | 4-Methoxyphenyl | -Cl | 200 |

This table is illustrative and based on general principles of medicinal chemistry.

Bioisosteric replacement, the substitution of one atom or group with another that has similar physical or chemical properties, is a cornerstone of lead optimization. spirochem.comdrughunter.com This strategy is used to improve potency, selectivity, and pharmacokinetic properties or to circumvent metabolic liabilities. nih.gov

For this compound, several bioisosteric replacements could be explored:

Halogen Replacement: The bromine atom on the phenyl ring could be replaced with other groups like chlorine, fluorine, or a trifluoromethyl (CF₃) group. This can alter the molecule's lipophilicity, electronic properties, and metabolic stability. cambridgemedchemconsulting.com Swapping hydrogen for fluorine, for instance, can block metabolic oxidation at that position. cambridgemedchemconsulting.com

Phenyl Ring Bioisosteres: The 4-bromophenyl group could be replaced with other aromatic or heteroaromatic rings (e.g., pyridine (B92270), thiophene) to explore new interactions with the target protein and modify properties like solubility. nih.gov

Isoxazole Ring Replacements: The entire isoxazole core can be considered a bioisostere for other five-membered heterocycles like oxadiazole, triazole, or even oxazole. rsc.orgdrughunter.com For instance, a study on IL-8 inhibitors successfully identified active compounds by comparing 3,5-diarylisoxazoles with 3,5-diaryl-1,2,4-oxadiazoles. nih.gov Another effort successfully used pyridine and oxadiazole as bioisosteric replacements for an isoxazole ring in designing nicotinic receptor ligands. nih.gov

Scaffold hopping is a more advanced drug design strategy that involves replacing the central core of a molecule (the scaffold) with a structurally different one while retaining similar biological activity. researchgate.net This is done to find novel chemical entities with improved properties or to secure new intellectual property. researchgate.net

Starting from a 3,5-disubstituted isoxazole scaffold, a medicinal chemist might hop to entirely different core structures that maintain the key pharmacophoric features—the spatial arrangement of hydrogen bond donors/acceptors and hydrophobic groups. For example, a structure-based design effort for BET inhibitors used an amino-isoxazole fragment as a starting point to design a novel and potent isoxazole azepine scaffold. nih.gov Computational tools are frequently used to identify potential replacement scaffolds that can mimic the shape and electrostatic properties of the original isoxazole core. researchgate.net

In Silico Tools in Drug Design for Isoxazole Derivatives

Computational, or in silico, methods are indispensable in modern drug discovery for accelerating the identification and optimization of lead compounds.

Virtual screening is a computational technique used to search large databases of chemical compounds to identify those that are most likely to bind to a drug target. bonviewpress.com For a target of interest, a library of isoxazole derivatives, including structures like this compound, can be computationally "docked" into the target's binding site. researchgate.net This process predicts the binding conformation and estimates the binding affinity (docking score) of each compound. sciety.org

Recent studies have successfully used this approach. For example, a virtual screen of the ZINC database identified dozens of new isoxazole-based molecules as potential inhibitors of Heat shock protein 90 (Hsp90), a key cancer target. bonviewpress.comsciety.org The most promising hits from the screen showed higher predicted binding affinities than a known inhibitor. bonviewpress.com Similarly, computational methods were used to identify novel isoxazole and oxazolidinone inhibitors of LpxC, an antibacterial target. nih.gov

These screening efforts can be used to design focused libraries of compounds for synthesis and biological testing. By analyzing the docking results of an initial set of isoxazoles, researchers can identify the key interactions required for binding and design a new library of derivatives with a higher probability of success. nih.govukaazpublications.com For instance, if docking studies reveal an important hydrogen bond with a specific amino acid, the library can be designed to feature more groups capable of making that interaction. Molecular dynamics simulations can further refine these models by assessing the stability of the predicted protein-ligand complexes over time. nih.gov

The table below shows sample data from a hypothetical virtual screening and docking study.

| Compound | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| This compound | Kinase X | -8.5 | Leu83, Val91, Phe145 |

| Luminespib (Reference) | Hsp90 | -8.2 | Asn51, Lys58, Gly97 |

| ZINC_12345 | Hsp90 | -8.4 | Asn51, Gly97, Asp93 |

| Isoxazole Derivative Pr2 | Tubulin | -10.4 | Cys241, Val318, Met259 |

Data for Luminespib, ZINC_12345, and Pr2 are adapted from published studies. bonviewpress.comtandfonline.com

Molecular Dynamics Simulations for Drug-Target Interactions

Molecular dynamics (MD) simulations are powerful computational tools used to investigate the dynamic interactions between a potential drug molecule and its biological target at an atomic level. mdpi.com These simulations provide insights into the binding modes, stability of the complex, and the energetic contributions of various interactions, which are crucial for understanding the structure-activity relationship (SAR) and for the rational design of more potent and selective drug candidates. mdpi.commdpi.com

For isoxazole derivatives, MD simulations have been employed to elucidate their interaction mechanisms with various biological targets. For instance, studies on isoxazole derivatives targeting the farnesoid X receptor (FXR), a key regulator in liver and metabolic diseases, have used MD simulations to understand the binding modes and the conformational changes in the receptor upon ligand binding. mdpi.com These simulations revealed that specific interactions, such as hydrogen bonds and hydrophobic contacts, are critical for the agonistic activity of the ligands. mdpi.com Similarly, MD simulations combined with other computational techniques have been used to study isoxazole derivatives as inhibitors of enzymes like carbonic anhydrase and tubulin, confirming the stability of the ligands within the active sites of these proteins.

While MD simulations are a vital tool for studying isoxazole-based compounds, a review of the current scientific literature reveals no published molecular dynamics simulation studies specifically for This compound . Therefore, its specific binding modes and dynamic interactions with any biological target remain uncharacterized by this method.

Table 1: Examples of Isoxazole Derivatives Studied by Molecular Dynamics (MD) Simulations

| Compound/Derivative Class | Target Protein | Key Findings from MD Simulations |

| Isoxazole derivatives as FXR agonists | Farnesoid X Receptor (FXR) | Identified crucial hydrophobic and hydrogen bond interactions; revealed conformational motions in the receptor important for ligand activity. mdpi.com |

| Isoxazole derivatives as tubulin inhibitors | Tubulin (PDB ID: 4zvm) | Confirmed robust stability of the ligand within the receptor's active site, supporting docking results. |

| Isoxazole derivatives as carbonic anhydrase inhibitors | Carbonic Anhydrase (CA) | Supported in vitro results by calculating binding free energies and rationalizing inhibitory profiles. |

| 4-(1,2,4-Oxadiazol-3-yl)-N-(4-phenoxyphenyl)benzamide derivatives | Histone Deacetylase (HDAC) | Revealed that the active compound could bind effectively with the active site of the enzyme. nih.gov |

Strategic Importance of Halogenation in Pharmaceutical Design

The compound This compound features two different halogen atoms: bromine and chlorine.

Bromine: The bromine atom on the phenyl ring is a large, polarizable, and lipophilic substituent. Its introduction can enhance binding affinity through various mechanisms, including favorable van der Waals interactions and, notably, halogen bonding. A halogen bond is a non-covalent interaction between the electrophilic region of a halogen atom and a nucleophilic site (e.g., a carbonyl oxygen or a nitrogen atom) on a biological target. This interaction can be highly directional and contribute significantly to the potency and selectivity of a ligand.

Chlorine: The chlorine atom attached directly to the isoxazole ring also increases lipophilicity, albeit to a lesser extent than bromine. It can participate in hydrophobic interactions and halogen bonding. Furthermore, the presence of a chlorine atom can block sites of metabolism, potentially increasing the metabolic stability and half-life of the compound. A recent study details the synthesis of This compound (referred to as compound 2f ) from its corresponding isoxazol-5(4H)-one, highlighting its utility as a synthetic intermediate. mdpi.com

The dual halogenation in This compound represents a deliberate design choice to combine the properties of both bromine and chlorine. This strategic placement could potentially enhance its ability to interact with target proteins and improve its drug-like properties.

Table 2: Role of Halogens in Pharmaceutical Design

| Halogen | Key Properties and Roles in Drug Design |

| Fluorine | Increases metabolic stability by blocking metabolism at C-H bonds; enhances binding affinity; modulates pKa. mdpi.com |

| Chlorine | Increases lipophilicity; can form halogen bonds; often used to fill hydrophobic pockets in target proteins. |

| Bromine | High lipophilicity; strong halogen bond donor; can significantly improve potency and selectivity. |

| Iodine | Strongest halogen bond donor; highest lipophilicity; often used in imaging agents due to its properties. |

Pre-clinical Development Potential of Isoxazole-Based Candidates

The isoxazole scaffold is a key component in numerous compounds that have advanced into preclinical and clinical development for a wide range of therapeutic areas. tsijournals.com These include treatments for cancer, inflammatory diseases, viral infections, and neurological disorders. tsijournals.combldpharm.com Several marketed drugs, such as the COX-2 inhibitors Valdecoxib and Parecoxib, and the antibiotic Sulfamethoxazole (in combination), contain the isoxazole moiety, demonstrating its clinical viability. bldpharm.com

The preclinical development of an isoxazole-based candidate involves extensive evaluation of its biological activity in relevant in vitro and in vivo models. This stage assesses the compound's efficacy, selectivity, and mechanism of action. For instance, isoxazole derivatives have shown promise as preclinical candidates by targeting enzymes such as sPLA2 for inflammatory diseases and as modulators of receptors like the AMPA receptor for neurological conditions.

Currently, there is no publicly available scientific literature detailing any preclinical studies or biological activity for This compound . While its structure, featuring a halogenated phenylisoxazole core, is common in medicinally active compounds, its specific therapeutic potential has not been reported. A study describes the synthesis of a series of 3-Aryl-5-(3′-bromo/chlorophenyl)isoxazoles and their evaluation for antitubercular and antimicrobial activities, but this specific isomer was not included. researchgate.net Therefore, the preclinical development potential of This compound remains an open area for future investigation.

Table 3: Examples of Isoxazole-Containing Therapeutic Agents

| Compound Name | Therapeutic Area | Mechanism of Action / Target |

| Valdecoxib | Anti-inflammatory | Selective COX-2 Inhibitor bldpharm.com |

| Parecoxib | Anti-inflammatory | Selective COX-2 Inhibitor (Prodrug of Valdecoxib) bldpharm.com |

| Leflunomide | Anti-inflammatory (Rheumatoid Arthritis) | Inhibitor of dihydroorotate (B8406146) dehydrogenase bldpharm.com |

| Sulfamethoxazole | Antibacterial | Dihydropteroate synthase inhibitor |

| Risperidone | Antipsychotic | Dopamine and serotonin (B10506) receptor antagonist |

Q & A

Q. What are the standard synthetic protocols for preparing 3-(4-bromophenyl)-5-chloroisoxazole and its derivatives?

The compound can be synthesized via the GP-D procedure, which involves reacting this compound with nucleophiles like 2-methylpropan-2-amine. This method yields derivatives such as 3-(4-bromophenyl)-N-(tert-butyl)-2H-azirine-2-carboxamide (76% yield) under optimized conditions. Purification is typically achieved via column chromatography using petroleum ether/ethyl acetate mixtures . For analogous isoxazole derivatives, reactions with substituted phenols or amines under reflux in dry toluene are common, with yields ranging from 34% to 82% depending on steric and electronic factors .

Q. What characterization techniques are most reliable for confirming the structure of this compound?

Key techniques include:

- NMR spectroscopy : H and C NMR provide detailed information on substituent positioning and electronic environments. For example, the tert-butyl group in azirine derivatives appears as a singlet at δ 1.4–1.5 ppm .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weights (e.g., [M+H] at m/z 333.9629 for bromophenyl-chloroisoxazole derivatives) .

- Melting point analysis : Sharp melting points (e.g., 171–172°C for compound 7m) indicate purity .

Advanced Research Questions

Q. How does the bromine atom in this compound influence its biological activity compared to chlorine-substituted analogs?

The bromine atom significantly enhances enzyme inhibition. For instance, 3-(4-bromophenyl)isoxazole exhibits competitive inhibition of glutathione S-transferase (GST) with an IC of 0.099 mM and K of 0.084 mM, doubling the inhibitory potency of its 4-chlorophenyl analog. This is attributed to bromine’s larger atomic radius and stronger electron-withdrawing effects, which improve binding affinity to hydrophobic enzyme pockets .

Q. What computational tools are recommended for studying the binding interactions of this compound with biological targets?

- AutoDock Vina : This software offers high-speed molecular docking with improved scoring function accuracy. It is suitable for virtual screening and predicting binding modes of isoxazole derivatives to enzymes like GST .

- SHELX programs : For structural refinement of crystallographic data, SHELXL and SHELXD are widely used to resolve high-resolution structures, particularly for analyzing enzyme-inhibitor complexes .

Q. How can structural modifications of this compound optimize its anti-inflammatory activity?